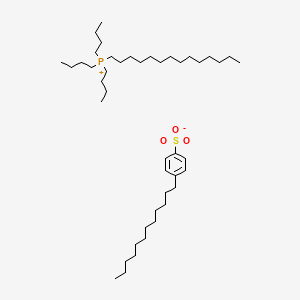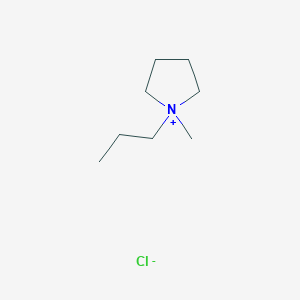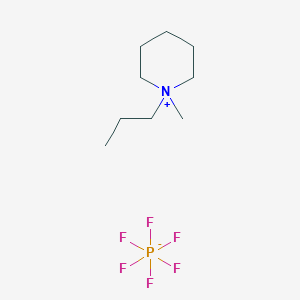
1-Methyl-1-propylpiperidinium tetrafluoroborate; 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-propylpiperidinium tetrafluoroborate is a chemical compound with the molecular formula C9H20BF4N . It has an average mass of 229.066 Da and a monoisotopic mass of 229.162491 Da .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-propylpiperidinium tetrafluoroborate consists of 9 carbon atoms, 20 hydrogen atoms, 1 boron atom, 4 fluorine atoms, and 1 nitrogen atom .Aplicaciones Científicas De Investigación
1-Methyl-1-propylpiperidinium Tetrafluoroborate: A Comprehensive Analysis
Electrolytes in Energy Storage Systems: This compound is part of a class of ionic liquids that exhibit unique properties such as nonvolatility, high thermal stability, and high ionic conductivity. These properties make it suitable for use as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells, contributing to the development of more efficient energy storage systems .
Synthesis Medium for Conducting Polymers: Due to its ionic nature and stability, 1-Methyl-1-propylpiperidinium tetrafluoroborate can be used as a medium for the synthesis of conducting polymers. This application is crucial in creating materials with enhanced electrical properties for various technological advancements .
Intercalation Electrode Materials: Ionic liquids, including this compound, are also used in the intercalation of electrode materials. This process is vital in the fabrication of electrodes with improved electrochemical performance, which is essential for high-performance batteries .
Fabrication of Lithium-Ion Batteries: As an electrolytic material, it plays a role in the fabrication of lithium-ion batteries, which are pivotal in powering modern electronic devices and electric vehicles. The compound’s stability and conductivity contribute to the overall efficiency and longevity of these batteries .
Safety and Handling: While not an application per se, understanding the safety measures related to handling this compound is crucial for its use in any scientific research setting. The safety data sheet indicates that it is a substance not yet fully tested, emphasizing the need for careful handling and adherence to safety protocols .
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BF4/c1-3-7-10(2)8-5-4-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDBZZWOVHWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049367 |
Source


|
| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-propylpiperidinium tetrafluoroborate | |
CAS RN |
879866-95-2 |
Source


|
| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRQ5WE4YWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)
![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)









